Cipepofol-d6

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

Molecular Formula |

C14H20O |

|---|---|

Molecular Weight |

210.34 g/mol |

IUPAC Name |

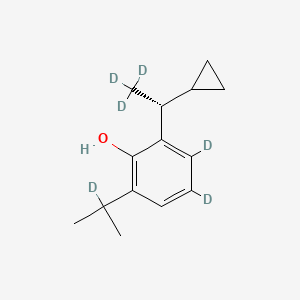

2-[(1R)-1-cyclopropyl-2,2,2-trideuterioethyl]-3,4-dideuterio-6-(2-deuteriopropan-2-yl)phenol |

InChI |

InChI=1S/C14H20O/c1-9(2)12-5-4-6-13(14(12)15)10(3)11-7-8-11/h4-6,9-11,15H,7-8H2,1-3H3/t10-/m1/s1/i3D3,4D,6D,9D |

InChI Key |

BMEARIQHWSVDBS-WEZYQONNSA-N |

Isomeric SMILES |

[2H]C1=CC(=C(C(=C1[2H])[C@@H](C2CC2)C([2H])([2H])[2H])O)C([2H])(C)C |

Canonical SMILES |

CC(C)C1=C(C(=CC=C1)C(C)C2CC2)O |

Origin of Product |

United States |

Foundational & Exploratory

An In-Depth Technical Guide to Cipepofol-d6: Chemical Structure, Properties, and Applications

For Researchers, Scientists, and Drug Development Professionals

Abstract

Cipepofol-d6 is the deuterated isotopologue of Cipepofol (also known as Ciprofol or HSK3486), a novel, potent, and short-acting intravenous general anesthetic. As a positive allosteric modulator of the γ-aminobutyric acid type A (GABA-A) receptor, Cipepofol exhibits enhanced potency compared to propofol. This compound serves as a critical internal standard for the accurate quantification of Cipepofol in biological matrices during pharmacokinetic and metabolism studies. This technical guide provides a comprehensive overview of the chemical structure, physicochemical properties, and analytical applications of this compound, including a detailed description of its use in bioanalytical methods and a proposed synthetic pathway.

Chemical Structure and Properties

This compound is structurally identical to Cipepofol, with the exception of six deuterium atoms incorporated at specific positions. This isotopic labeling provides a distinct mass signature for use in mass spectrometry-based analytical techniques without significantly altering the chemical properties of the molecule.

Chemical Name: 2-[(1R)-1-cyclopropyl-2,2,2-trideuterioethyl]-3,4-dideuterio-6-(1-deuterio-1-methylethyl)phenol

Synonyms: Ciprofol-d6, HSK3486-d6

Table 1: Chemical and Physical Properties of this compound

| Property | Value | Source |

| Molecular Formula | C₁₄H₁₄D₆O | N/A |

| Molecular Weight | 210.34 g/mol | N/A |

| Exact Mass | 210.189075733 Da | N/A |

| CAS Number | 2677052-88-7 | [1] |

| Appearance | Not specified (likely a solid) | N/A |

| Solubility | Not specified (expected to be similar to Cipepofol, which is lipophilic) | N/A |

| XLogP3 | 4.4 | N/A |

| Topological Polar Surface Area | 20.2 Ų | N/A |

Synthesis of this compound

While a specific, detailed experimental protocol for the synthesis of this compound is not publicly available, a plausible synthetic route can be derived from the reported synthesis of Cipepofol and general methods for deuterium labeling. The synthesis of Cipepofol has been described in the medicinal chemistry literature, involving the alkylation of a phenol derivative.

Proposed Synthetic Pathway:

The synthesis would likely begin with a deuterated phenol precursor. The key steps would involve the introduction of the deuterated isopropyl and cyclopropylethyl groups.

Caption: Proposed synthetic workflow for this compound.

Detailed Steps (Hypothetical):

-

Friedel-Crafts Alkylation: A deuterated phenol could be reacted with a deuterated isopropylating agent (e.g., 2-deuterio-propan-2-ol or deuterated propene) in the presence of a Lewis acid catalyst to introduce the deuterated isopropyl group at the ortho position.

-

Second Alkylation: The resulting deuterated 2-isopropylphenol would then be subjected to a second alkylation at the other ortho position using a suitable deuterated cyclopropylethylating agent to yield this compound.

The purification of the final product would likely involve chromatographic techniques such as column chromatography to ensure high purity, which is essential for its use as an internal standard.

Analytical Methodology

This compound is primarily utilized as an internal standard in the bioanalysis of Cipepofol by liquid chromatography-tandem mass spectrometry (LC-MS/MS). Its use corrects for variations in sample preparation and instrument response, thereby ensuring the accuracy and precision of the analytical method.

Table 2: UHPLC-MS/MS Parameters for the Analysis of Cipepofol using this compound

| Parameter | Cipepofol | This compound (Internal Standard) |

| Ionization Mode | Electrospray Ionization (ESI), Negative | Electrospray Ionization (ESI), Negative |

| Precursor Ion (m/z) | 203.1 | 209.2 |

| Product Ion (m/z) | 161.1 | 167.2 |

| Linearity Range | 5 - 5000 ng/mL in human plasma | N/A |

| Intra-day Precision (%CV) | ≤ 8.5% | N/A |

| Inter-day Precision (%CV) | ≤ 9.2% | N/A |

| Accuracy (%RE) | -6.8% to 7.3% | N/A |

| Extraction Recovery | > 85% | N/A |

| Matrix Effect | Minimal | N/A |

Experimental Protocol: Quantification of Cipepofol in Human Plasma

This protocol outlines the key steps for the quantitative analysis of Cipepofol in plasma samples using this compound as an internal standard.

Caption: Experimental workflow for Cipepofol quantification.

-

Sample Preparation:

-

Thaw plasma samples at room temperature.

-

To a 100 µL aliquot of plasma, add a known concentration of this compound solution (internal standard).

-

Perform protein precipitation by adding an organic solvent (e.g., methanol), followed by vortexing and centrifugation.

-

Collect the supernatant for analysis.

-

-

UHPLC-MS/MS Analysis:

-

Inject the supernatant into the UHPLC-MS/MS system.

-

Chromatographic separation is typically achieved on a C18 reversed-phase column with a suitable mobile phase gradient.

-

The mass spectrometer is operated in negative ion mode, monitoring the specific precursor-to-product ion transitions for both Cipepofol and this compound (Multiple Reaction Monitoring - MRM).

-

-

Data Analysis:

-

Integrate the peak areas for both the analyte (Cipepofol) and the internal standard (this compound).

-

Calculate the ratio of the analyte peak area to the internal standard peak area.

-

Determine the concentration of Cipepofol in the plasma sample by comparing this ratio to a standard curve prepared with known concentrations of Cipepofol and a constant concentration of this compound.

-

Pharmacological Context

Cipepofol, the non-deuterated parent compound, is a potent positive allosteric modulator of the GABA-A receptor. Its mechanism of action is similar to that of propofol, but with higher potency.

Caption: Cipepofol's mechanism of action signaling pathway.

The binding of Cipepofol to the GABA-A receptor enhances the effect of the inhibitory neurotransmitter GABA, leading to an increased influx of chloride ions into the neuron. This results in hyperpolarization of the neuronal membrane, making it more difficult for the neuron to fire an action potential, which ultimately leads to the sedative and anesthetic effects.

The use of this compound in pharmacokinetic studies is crucial for understanding the absorption, distribution, metabolism, and excretion (ADME) properties of Cipepofol. The deuteration is not expected to significantly alter the pharmacological activity but provides the necessary tool for accurate bioanalysis.

Conclusion

This compound is an indispensable tool in the research and development of the novel anesthetic, Cipepofol. Its well-defined chemical structure and properties, combined with its application as an internal standard in validated bioanalytical methods, enable the precise and accurate determination of Cipepofol concentrations in biological systems. This, in turn, facilitates a thorough understanding of the drug's pharmacokinetic profile, which is essential for its safe and effective clinical use. The information provided in this guide serves as a valuable resource for scientists and researchers involved in the study of Cipepofol and other novel anesthetic agents.

References

The Synthesis and Purification of Cipepofol-d6: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of a potential synthetic and purification strategy for Cipepofol-d6, an isotopically labeled analog of the novel intravenous anesthetic, Cipepofol. Given the utility of deuterated compounds in pharmacokinetic and metabolic studies, this document outlines a plausible multistep synthesis, purification protocols, and the necessary analytical characterization. The methodologies described herein are based on established chemical principles and published procedures for the synthesis of Cipepofol and related phenolic compounds.

Introduction to Cipepofol and Its Deuterated Analog

Cipepofol, a derivative of propofol, has emerged as a potent and safe short-acting intravenous anesthetic.[1][2] Its deuterated analog, this compound, serves as a crucial tool in drug metabolism and pharmacokinetic (DMPK) studies, acting as an internal standard for quantitative analysis by mass spectrometry.[3] The incorporation of six deuterium atoms provides a distinct mass shift, enabling precise differentiation from the unlabeled drug.

Proposed Synthesis of this compound

The synthesis of this compound can be envisioned as a multi-step process commencing from commercially available starting materials. The key transformations would likely involve deuteration of an isopropyl synthon, followed by attachment to a phenolic core, and subsequent elaboration to the final product.

Overall Synthetic Scheme

A plausible synthetic route is outlined below. This pathway is adapted from a reported kilogram-scale synthesis of Cipepofol, incorporating a deuteration step at an early stage.[1]

Caption: Proposed synthetic pathway for this compound.

Experimental Protocols

Step 1: Preparation of Isopropyl-d6 Grignard Reagent

-

Reaction: Acetone-d6 is reacted with methylmagnesium bromide to form 2-deutero-propan-2-ol-d6, which is then converted to 2-bromo-propane-d6. The Grignard reagent, isopropyl-d6 magnesium bromide, is subsequently prepared by reacting 2-bromo-propane-d6 with magnesium turnings in anhydrous tetrahydrofuran (THF).

Step 2: Synthesis of 2-Hydroxy-6-isopropylbenzaldehyde

-

Reaction: 2-Isopropylphenol undergoes a Reimer-Tiemann reaction with chloroform in the presence of a strong base like sodium hydroxide to introduce a formyl group at the ortho position.

Step 3: Grignard Addition

-

Reaction: The synthesized isopropyl-d6 magnesium bromide is added to 2-hydroxy-6-isopropylbenzaldehyde in a suitable aprotic solvent. This reaction forms the corresponding secondary alcohol.

Step 4: Formation of the Cyclopropyl Moiety

-

Reaction: The intermediate alcohol is dehydrated to the corresponding alkene, followed by a Simmons-Smith cyclopropanation or a similar reaction to introduce the cyclopropyl ring and yield this compound.

Purification Strategy

A multi-step purification protocol is essential to achieve the high purity required for analytical standards.

Purification Workflow

The purification process would likely involve an initial extraction followed by a non-chromatographic final purification step, which is advantageous for scalability.

Caption: Proposed purification workflow for this compound.

Detailed Purification Protocol

-

Aqueous Workup and Extraction: The crude reaction mixture is quenched with a suitable aqueous solution to remove inorganic byproducts. The organic layer containing this compound is then extracted with an appropriate organic solvent.

-

Solvent Removal: The organic solvent is removed under reduced pressure.

-

Wiped-Film Distillation: For the final purification, wiped-film distillation is a highly effective technique for thermally sensitive, high-boiling compounds, and has been successfully employed for the purification of non-deuterated Cipepofol.[1] This method avoids the need for column chromatography, which can be less efficient for large-scale production.

Analytical Characterization and Data

Thorough analytical testing is critical to confirm the identity, purity, and isotopic enrichment of the final this compound product.

| Parameter | Method | Specification |

| Chemical Purity | High-Performance Liquid Chromatography (HPLC) | > 99.5% |

| Chiral Purity | Chiral HPLC | > 99.5% ee |

| Identity | ¹H NMR, ¹³C NMR, Mass Spectrometry | Consistent with the structure of this compound |

| Isotopic Enrichment | Mass Spectrometry | ≥ 98% Deuterium Incorporation |

| Overall Yield | Gravimetric Analysis | ~14% (based on non-deuterated synthesis) |

Conclusion

The synthesis and purification of this compound can be achieved through a well-defined, multi-step process. By adapting existing protocols for Cipepofol and incorporating a deuteration step, it is feasible to produce high-purity this compound suitable for its intended use as an internal standard in analytical and metabolic studies. The proposed non-chromatographic purification method offers a scalable and efficient route to the final product.

References

In Vitro Stability of Cipepofol-d6: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the in vitro stability of Cipepofol-d6, a deuterated analog of the novel intravenous anesthetic, Cipepofol. Due to the limited availability of direct experimental data on this compound, this guide focuses on the well-established in vitro metabolic pathways of the parent compound, Cipepofol. Understanding these pathways is crucial for predicting the metabolic fate and stability of its deuterated counterpart. This document summarizes key quantitative data, details experimental protocols for stability assessment, and visualizes the metabolic processes involved.

Introduction to Cipepofol and the Rationale for Deuteration

Cipepofol is a short-acting intravenous anesthetic agent, chemically related to propofol.[1] It is characterized by a rapid onset of action and is primarily metabolized in the liver before being excreted by the kidneys.[1] The main metabolic routes for Cipepofol are oxidation, mediated by cytochrome P450 enzymes, and glucuronidation, carried out by UDP-glucuronosyltransferases (UGTs).[2][3]

Deuteration, the substitution of hydrogen atoms with their heavier isotope, deuterium, is a common strategy in drug development to alter the pharmacokinetic properties of a compound. This modification can slow down the rate of metabolism at the site of deuteration, a phenomenon known as the "kinetic isotope effect." By reducing the rate of metabolic clearance, deuteration can potentially lead to a longer half-life, increased drug exposure, and a modified dosing regimen. The "-d6" designation in this compound indicates the presence of six deuterium atoms, likely at metabolically active positions, to enhance its stability.

In Vitro Metabolic Pathways of Cipepofol

The in vitro stability of Cipepofol is predominantly determined by its metabolism in the liver. The two primary enzymatic systems responsible for its biotransformation are Cytochrome P450 (CYP) and UDP-glucuronosyltransferases (UGT).[2]

Cytochrome P450-Mediated Oxidation

The principal CYP isoenzyme involved in the oxidative metabolism of Cipepofol is CYP2B6. This is consistent with the metabolism of the structurally similar drug, propofol, which is also a substrate for CYP2B6. The oxidation of Cipepofol by CYP2B6 is a key determinant of its metabolic clearance.

UGT-Mediated Glucuronidation

Glucuronidation is a major metabolic pathway for Cipepofol, leading to the formation of its main glucuronide metabolite, M4. The primary UGT isoform responsible for this conjugation reaction is UGT1A9. Minor contributions from UGT1A7 and UGT1A8 have also been observed. Glucuronidation significantly increases the water solubility of the drug, facilitating its renal excretion.

The metabolic pathways of Cipepofol are depicted in the following diagram:

Quantitative Analysis of In Vitro Metabolism

The metabolic stability of Cipepofol has been quantitatively assessed in human and rat liver microsomes. The following tables summarize the key kinetic parameters for both CYP-mediated and UGT-mediated metabolism.

Table 1: Michaelis-Menten Kinetics of Cipepofol CYP2B6-Mediated Metabolism

| Biological Matrix | Km (μg/mL) | Vmax (ng·min-1·mg protein-1) |

| Human Liver Microsomes (HLM) | 40.07 | 42.39 |

| Rat Liver Microsomes (RLM) | 25.11 | 14.06 |

Table 2: Kinetics of Cipepofol Glucuronidation

| Biological Matrix | Km (μM) | Vmax (nmol·min-1·mg protein-1) | Intrinsic Clearance (CLint) (μL·min-1·mg protein-1) |

| Human Liver Microsomes (HLM) | 345 | 2214 | 6.4 |

| Human Intestinal Microsomes (HIM) | 412 | 444 | 1.1 |

Experimental Protocols for In Vitro Stability Assessment

The following sections detail the typical experimental methodologies used to evaluate the in vitro stability of compounds like Cipepofol.

Microsomal Stability Assay

This assay is designed to determine the intrinsic clearance of a test compound in liver microsomes.

Materials and Reagents:

-

This compound

-

Human or Rat Liver Microsomes

-

NADPH regenerating system (for CYP-mediated metabolism)

-

UDP-glucuronic acid (UDPGA) (for UGT-mediated metabolism)

-

Phosphate buffer (pH 7.4)

-

Acetonitrile (for reaction termination)

-

Internal standard for analytical quantification

Procedure:

-

A stock solution of this compound is prepared in a suitable solvent (e.g., DMSO).

-

The incubation mixture is prepared by adding liver microsomes to the phosphate buffer.

-

The mixture is pre-incubated at 37°C.

-

The metabolic reaction is initiated by adding the cofactor (NADPH or UDPGA).

-

Aliquots are collected at various time points (e.g., 0, 5, 15, 30, 45 minutes).

-

The reaction is terminated by adding cold acetonitrile.

-

Samples are centrifuged to pellet the precipitated protein.

-

The supernatant is analyzed by a validated analytical method, such as LC-MS/MS, to quantify the remaining concentration of this compound.

-

The rate of disappearance of the parent compound is used to calculate parameters like half-life (t1/2) and intrinsic clearance (CLint).

Analytical Method

High-Performance Liquid Chromatography coupled with Tandem Mass Spectrometry (HPLC-MS/MS) is a highly sensitive and specific method for quantifying Cipepofol and its metabolites in biological matrices.

Typical HPLC-MS/MS Parameters:

-

Chromatographic Column: A reverse-phase column (e.g., C18) is typically used for separation.

-

Mobile Phase: A gradient of an aqueous solvent (e.g., water with formic acid) and an organic solvent (e.g., acetonitrile or methanol).

-

Ionization Source: Electrospray ionization (ESI) in either positive or negative mode.

-

Mass Spectrometry: A triple quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode for high selectivity and sensitivity.

Predicted In Vitro Stability of this compound

While direct experimental data for this compound is not yet available, its in vitro stability can be inferred based on the metabolic pathways of the parent compound and the principles of the kinetic isotope effect.

-

Impact on CYP2B6-Mediated Oxidation: If the deuterium atoms in this compound are located at the sites of CYP2B6-mediated oxidation, a significant decrease in the rate of metabolism is expected. The C-D bond is stronger than the C-H bond, making it more difficult for the enzyme to break. This would result in a lower intrinsic clearance and a longer half-life in liver microsomes when incubated with NADPH.

-

Impact on UGT1A9-Mediated Glucuronidation: The effect of deuteration on glucuronidation is generally less pronounced than on oxidative metabolism. Glucuronidation occurs at a hydroxyl group, and if the deuteration is on the aromatic ring or alkyl side chains, it may not significantly impact the rate of conjugation. However, minor conformational changes due to deuteration could indirectly influence enzyme binding.

-

Overall Stability: It is hypothesized that this compound will exhibit greater stability in in vitro systems, particularly in human liver microsomes, compared to its non-deuterated counterpart. The magnitude of this increased stability will depend on the precise location of the deuterium atoms and their proximity to the primary sites of metabolism.

Conclusion

The in vitro stability of Cipepofol is primarily governed by its metabolism via CYP2B6 and UGT1A9 in the liver. Quantitative data from studies with the parent compound provide a solid foundation for understanding its metabolic profile. Based on the principles of the kinetic isotope effect, it is anticipated that this compound will demonstrate enhanced in vitro stability, particularly with respect to oxidative metabolism. Further experimental studies are required to definitively quantify the in vitro stability of this compound and to fully elucidate the impact of deuteration on its metabolic fate. This information will be critical for the continued development and clinical application of this promising new anesthetic agent.

References

- 1. Cipepofol - Wikipedia [en.wikipedia.org]

- 2. The effects of CYP2B6 inactivators on the metabolism of ciprofol - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Ciprofol is primarily glucuronidated by UGT1A9 and predicted not to cause drug-drug interactions with typical substrates of CYP1A2, CYP2B6, and CYP2C19 - PubMed [pubmed.ncbi.nlm.nih.gov]

Navigating the Metabolic Maze: An In-depth Technical Guide to Cipepofol-d6 Metabolism in Liver Microsomes

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the metabolic pathways of Cipepofol-d6, a deuterated analog of the novel anesthetic Ciprofol, with a specific focus on its biotransformation within liver microsomes. By synthesizing data from studies on Ciprofol and deuterated Propofol, this document offers valuable insights into the expected metabolic fate of this compound, critical for preclinical and clinical drug development.

Introduction to Cipepofol and its Metabolism

Ciprofol is a new-generation short-acting intravenous anesthetic. Like its structural analog Propofol, it is primarily metabolized in the liver. In vitro studies using human liver microsomes have identified Cytochrome P450 2B6 (CYP2B6) and Uridine Diphosphate Glucuronosyltransferase 1A9 (UGT1A9) as the principal enzymes responsible for its metabolism[1][2]. The introduction of deuterium at specific positions in the Cipepofol molecule (this compound) is a strategy often employed to favorably alter the pharmacokinetic profile of a drug by potentially slowing its rate of metabolism. Understanding the impact of this isotopic substitution on the metabolic pathways is crucial.

Predicted Metabolic Pathways of this compound in Liver Microsomes

Based on the known metabolism of Ciprofol and studies on deuterated Propofol, the metabolic pathways of this compound in liver microsomes are predicted to involve both Phase I oxidation and Phase II glucuronidation.

Phase I Metabolism (Oxidation): The primary oxidative metabolic pathway for Ciprofol, and likely this compound, is hydroxylation of the benzene ring, predominantly at the para-position, a reaction primarily catalyzed by CYP2B6[1][2][3]. Studies on deuterated Propofol have shown no significant isotopic effect on the para-hydroxylation rate in human hepatic microsomes. This suggests that deuteration of the Cipepofol molecule may not substantially slow down this primary oxidative clearance pathway.

Phase II Metabolism (Glucuronidation): Following oxidation, or directly, the hydroxyl group of this compound can undergo conjugation with glucuronic acid, a reaction catalyzed by UGT1A9. This process significantly increases the water solubility of the compound, facilitating its excretion.

Below is a diagram illustrating the predicted metabolic pathway of this compound.

References

Navigating the Preclinical Landscape: A Technical Guide to the Pharmacokinetic Profile of Cipepofol-d6 in Animal Models

For the attention of Researchers, Scientists, and Drug Development Professionals.

This technical guide provides a comprehensive overview of the anticipated pharmacokinetic profile of Cipepofol-d6 in preclinical animal models. This compound is the deuterated analogue of Cipepofol (also known as Ciprofol or HSK3486), a novel, short-acting intravenous general anesthetic. The strategic replacement of hydrogen with deuterium atoms in a drug molecule, a process known as deuteration, has the potential to favorably alter its metabolic fate, potentially leading to an improved pharmacokinetic and pharmacodynamic profile.

While direct, publicly available pharmacokinetic data for this compound in animal models is not yet available, this guide synthesizes crucial data from preclinical studies of its non-deuterated parent compound, HSK3486, with the established principles of deuterium's effects on drug metabolism. This approach provides a robust framework for understanding the expected pharmacokinetic characteristics of this compound, guiding future research and development.

The Impact of Deuteration on Pharmacokinetics: A Theoretical Framework

Deuteration can significantly influence a drug's pharmacokinetic profile primarily through the kinetic isotope effect. The bond between carbon and deuterium (C-D) is stronger than the carbon-hydrogen (C-H) bond. Since the cleavage of C-H bonds is often a rate-limiting step in drug metabolism by cytochrome P450 (CYP) enzymes, replacing hydrogen with deuterium at a site of metabolic attack can slow down this process. This can result in:

-

Reduced Clearance (CL): A slower rate of metabolism leads to a lower rate of drug elimination from the body.

-

Increased Plasma Exposure (AUC): With reduced clearance, the drug remains in the systemic circulation for a longer period, resulting in a higher Area Under the Curve.

-

Prolonged Half-Life (t½): A slower elimination rate naturally extends the time it takes for the drug concentration to reduce by half.

-

Potentially Higher Peak Plasma Concentration (Cmax): While primarily affecting elimination, a slower first-pass metabolism in the liver can sometimes lead to a higher peak concentration after administration.

It is important to note, however, that the extent of these effects is not always predictable and depends on the specific metabolic pathways of the drug.[1][2] For instance, a study on deuterated propofol found no significant isotopic effect on its primary metabolic pathway, para-hydroxylation, in vitro, and it exhibited similar hypnotic activity and toxicity in mice compared to its non-deuterated counterpart.[3][4]

Pharmacokinetic Profile of HSK3486 (Cipepofol) in Animal Models

The following data, derived from a study on the non-deuterated parent compound HSK3486, provides a critical baseline for predicting the pharmacokinetics of this compound. Studies were conducted in Sprague-Dawley rats and Beagle dogs.

Experimental Protocols

1. Single-Dose Pharmacokinetics of HSK3486 in Sprague-Dawley Rats:

-

Animals: Equal numbers of male and female Sprague-Dawley rats were used.

-

Dosing: HSK3486 was administered via intravenous bolus injection at doses of 1, 2, and 4 mg/kg.

-

Blood Sampling: Blood samples were collected at pre-dose and at 2, 4, 8, 12, 20, 30, 60, 90, 120, and 180 minutes post-dose.

-

Analysis: Plasma concentrations of HSK3486 were determined using a validated liquid chromatography-tandem mass spectrometry (LC-MS/MS) method.

2. Single-Dose Pharmacokinetics of HSK3486 in Beagle Dogs:

-

Animals: Equal numbers of male and female Beagle dogs were used.

-

Dosing: HSK3486 was administered via intravenous bolus injection at doses of 1, 2, and 4 mg/kg.

-

Blood Sampling: Blood samples were collected at pre-dose and at 2, 4, 8, 12, 20, 30, 60, 90, 120, 240, and 360 minutes post-dose.

-

Analysis: Plasma concentrations of HSK3486 were determined using a validated LC-MS/MS method.

References

- 1. Impact of Deuterium Substitution on the Pharmacokinetics of Pharmaceuticals - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. pubs.acs.org [pubs.acs.org]

- 4. Isotopic effect study of propofol deuteration on the metabolism, activity, and toxicity of the anesthetic - PubMed [pubmed.ncbi.nlm.nih.gov]

In-Depth Technical Guide: Receptor Binding Affinity of Cipepofol-d6

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cipepofol (also known as HSK3486) is a novel 2,6-disubstituted phenol derivative that acts as a positive allosteric modulator of the γ-aminobutyric acid type A (GABA-A) receptor. Structurally similar to propofol, Cipepofol exhibits a significantly higher potency, making it a subject of considerable interest for intravenous anesthesia and sedation. This technical guide provides a comprehensive overview of the receptor binding affinity of Cipepofol and its deuterated analog, Cipepofol-d6, with a focus on quantitative data, experimental methodologies, and the underlying signaling pathways. This compound, a deuterated version of Cipepofol, is primarily utilized as a tracer and internal standard in pharmacokinetic and metabolic studies. While direct comparative binding affinity studies between Cipepofol and this compound are not extensively published, the deuteration is not expected to significantly alter the receptor binding affinity.

Quantitative Analysis of Receptor Binding Affinity

Cipepofol's primary molecular target is the GABA-A receptor, a ligand-gated ion channel crucial for mediating inhibitory neurotransmission in the central nervous system. Its interaction with this receptor leads to an enhanced effect of the endogenous neurotransmitter GABA, resulting in increased chloride ion influx and hyperpolarization of the neuronal membrane, which ultimately produces sedative and hypnotic effects.

| Parameter | Cipepofol (HSK3486) | Propofol | Reference |

| Hypnotic Potency Ratio | 4-5 times greater | 1 | [1] |

| Clinical Potency Ratio (ED95) | 4.1 | 1 | [2] |

| ED95 for Anesthesia Induction | 0.53 mg/kg | 2.16 mg/kg | [2] |

| Competition with Channel Blockers | Competes with t-butylbicycloorthobenzoate (TBOB) and t-butylbicyclophosphorothionate (TBPS) | Similar competition | [1] |

Note: The competition with TBOB and TBPS suggests that Cipepofol, like propofol, may have a binding site within or near the chloride ion channel pore of the GABA-A receptor, in addition to its primary allosteric modulatory site.

Mechanism of Action and Signaling Pathway

Cipepofol enhances the function of the GABA-A receptor, an ionotropic receptor, by binding to a site distinct from the GABA binding site. This allosteric modulation increases the receptor's affinity for GABA, leading to more frequent and/or prolonged openings of the associated chloride channel. The resulting influx of chloride ions hyperpolarizes the neuron, making it less likely to fire an action potential and thus dampening neuronal excitability.

Figure 1: Simplified signaling pathway of Cipepofol's action on the GABA-A receptor.

Experimental Protocols

Detailed experimental protocols for determining the receptor binding affinity of Cipepofol are not yet widely published. However, based on the methodologies used for propofol and other GABA-A receptor modulators, a competitive radioligand binding assay would be a standard approach.

Hypothetical Competitive Radioligand Binding Assay Protocol

Objective: To determine the binding affinity (Ki) of Cipepofol for the GABA-A receptor.

Materials:

-

Radioligand: A suitable radiolabeled ligand that binds to the allosteric site of interest on the GABA-A receptor (e.g., [³H]-TBOB for the channel site, or a specific radiolabeled allosteric modulator).

-

Receptor Source: Synaptic membrane preparations from rodent brain tissue (e.g., cerebral cortex or hippocampus) or cell lines expressing specific GABA-A receptor subtypes.

-

Test Compound: Cipepofol and this compound.

-

Non-specific Binding Control: A high concentration of a non-labeled ligand known to bind to the same site (e.g., unlabeled TBOB or propofol).

-

Assay Buffer: e.g., 50 mM Tris-HCl, pH 7.4.

-

Filtration Apparatus: Glass fiber filters and a vacuum manifold.

-

Scintillation Counter.

Procedure:

-

Membrane Preparation: Homogenize brain tissue in ice-cold buffer and centrifuge to isolate the membrane fraction containing the GABA-A receptors. Resuspend the pellet in fresh buffer.

-

Assay Setup: In a 96-well plate, combine the membrane preparation, a fixed concentration of the radioligand, and varying concentrations of the unlabeled test compound (Cipepofol or this compound).

-

Incubation: Incubate the plate at a specific temperature (e.g., 4°C) for a predetermined time to allow the binding to reach equilibrium.

-

Filtration: Rapidly filter the contents of each well through the glass fiber filters to separate bound from free radioligand. Wash the filters with ice-cold buffer to remove non-specifically bound radioligand.

-

Quantification: Place the filters in scintillation vials with scintillation cocktail and measure the radioactivity using a scintillation counter.

-

Data Analysis: Plot the percentage of specific binding against the logarithm of the competitor concentration. The IC50 value (the concentration of the competitor that inhibits 50% of the specific binding of the radioligand) is determined by non-linear regression. The Ki value is then calculated using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Figure 2: General workflow for a competitive radioligand binding assay.

Conclusion

Cipepofol is a potent positive allosteric modulator of the GABA-A receptor, exhibiting a significantly higher affinity and clinical potency than propofol. While specific binding constants are not yet widely published, its pharmacological profile suggests it is a promising agent for anesthesia and sedation. This compound serves as an essential tool in the preclinical and clinical development of Cipepofol, enabling detailed pharmacokinetic and metabolic analyses. Further research is warranted to fully elucidate the specific binding kinetics of both Cipepofol and this compound at the various GABA-A receptor subtypes, which will provide a more in-depth understanding of its mechanism of action and potential for therapeutic applications.

References

Early-phase discovery research on Cipepofol-d6

An In-depth Technical Guide to the Early-Phase Discovery of Cipepofol, Parent Compound of Cipepofol-d6

Introduction

Cipepofol (also known as Ciprofol or HSK3486) is a novel, short-acting intravenous general anesthetic.[1] It is a 2,6-disubstituted alkylphenol and functions as a positive allosteric modulator of the γ-aminobutyric acid type A (GABA-A) receptor.[2][3] Developed as an analog of propofol, Cipepofol exhibits higher potency and potentially a more favorable safety profile, including reduced injection site pain and greater hemodynamic stability.[4][5] this compound (HSK3486-d6) is the deuterium-labeled version of Cipepofol. Deuteration is a common strategy in drug development to alter the pharmacokinetic and metabolic profiles of a compound, often to improve its metabolic stability. This guide details the core early-phase discovery research on the parent compound, Cipepofol, which forms the scientific foundation for derivatives like this compound.

Mechanism of Action

Cipepofol exerts its sedative and hypnotic effects primarily through its interaction with the GABA-A receptor, the main inhibitory neurotransmitter receptor in the central nervous system. Its mechanism is twofold:

-

Positive Allosteric Modulator: At lower concentrations, Cipepofol enhances the effect of GABA. It binds to a site on the GABA-A receptor distinct from the GABA binding site and potentiates the GABA-evoked chloride currents, leading to neuronal hyperpolarization and inhibition of the central nervous system.

-

Direct Agonist: At higher concentrations, Cipepofol can directly activate the GABA-A receptor's chloride channel, even in the absence of GABA.

The incorporation of a cyclopropylethyl group into its structure increases its steric effects and introduces stereoselectivity, which is believed to contribute to its higher anesthetic potency compared to propofol. Studies have shown Cipepofol to be approximately 4 to 6 times more potent than propofol.

Data Presentation

Table 1: Preclinical Pharmacodynamic & Efficacy Data

| Parameter | Species | Cipepofol (HSK3486) | Propofol (Comparator) | Reference |

| Hypnotic Potency (ED₅₀) | Rat | ~4-5 fold higher than propofol | - | |

| Therapeutic Index | Rat | Higher than propofol | - | |

| Anesthetic Induction Dose | Adults | 0.4 - 0.5 mg/kg | 2.0 mg/kg | |

| Anesthetic Maintenance (Infusion) | Adults (ICU) | 0.3 - 8.0 mg/kg/h | - | |

| Anesthetic Maintenance (Surgery) | Elderly | 0.8 mg/kg/h (optimal) | 5.0 mg/kg/h (initial) |

Table 2: Pharmacokinetic Parameters of Cipepofol in Elderly Patients

Data from a study involving continuous infusion in elderly patients undergoing gastrointestinal tumor resection.

| Parameter | Abbreviation | Mean Value (± SD) | Units | Reference |

|---|---|---|---|---|

| Maximum Plasma Concentration | Cmax | 6.02 (± 2.13) | µg/ml | |

| Time to Maximum Concentration | Tmax | 0.18 (± 0.62) | min | |

| Apparent Volume of Distribution | Vz | 3.96 (± 0.84) | L/kg | |

| Total Clearance | CL | 0.83 (± 0.14) | L/h/kg | |

| Half-life | t½ | 3.47 (± 1.85) | h |

| Area Under the Curve | AUC | 5000 (± 900) | L*h/kg | |

Experimental Protocols

GABA-A Receptor Binding & Function Assays

-

Objective: To determine the mechanism of action of Cipepofol at the GABA-A receptor.

-

Methodology:

-

Competitive Binding Assay: This assay determines if Cipepofol binds to the GABA-A receptor channel. It was performed by assessing Cipepofol's ability to compete with known channel blockers like t-butylbicycloorthobenzoate (TBOB) for binding sites.

-

Whole-Cell Patch Clamp Assay: This electrophysiological technique was used on cells expressing GABA-A receptors to measure ion flow. The protocol involved:

-

Applying GABA to the cell to establish a baseline chloride current.

-

Co-applying Cipepofol with GABA to measure the potentiation of the chloride current (evaluating allosteric modulation).

-

Applying Cipepofol alone at higher concentrations to see if it could directly activate the channel (evaluating direct agonism).

-

-

In Vivo Hypnotic Effect Assessment

-

Objective: To assess the sedative/hypnotic potency and efficacy of Cipepofol in animal models.

-

Methodology:

-

Animal Models: Studies were conducted in rats and dogs.

-

Drug Administration: Cipepofol was administered via bolus intravenous injection.

-

Primary Endpoint (Loss of Righting Reflex - LORR): The primary measure of hypnosis was the loss of the righting reflex. An animal was considered anesthetized if it failed to right itself within a set time (e.g., 1 minute) after being placed on its back. The dose required to induce LORR in 50% of the animals (ED₅₀) was calculated to determine potency.

-

Cardiovascular and Respiratory Monitoring: Key physiological parameters such as blood pressure, heart rate, and respiratory rate were continuously monitored to assess the safety profile of the compound.

-

Pharmacokinetic (PK) Analysis

-

Objective: To characterize the absorption, distribution, metabolism, and excretion (ADME) profile of Cipepofol.

-

Methodology:

-

Study Population: PK studies have been conducted in healthy subjects, elderly patients, and patients with renal or hepatic impairment.

-

Dosing Regimen: A typical clinical PK study involves an initial loading dose followed by a continuous infusion for a set period (e.g., 0.4 mg/kg for 1 min, then 0.4 mg/kg/h for 30 min).

-

Sample Collection: Blood samples are collected at multiple time points before, during, and after drug administration.

-

Bioanalysis: Plasma concentrations of Cipepofol (and its metabolites, if applicable) are measured using a validated high-performance liquid chromatography-tandem mass spectrometry (HPLC-MS/MS) assay.

-

Data Analysis: PK parameters are calculated using noncompartmental analysis.

-

Conclusion

The early-phase discovery research on Cipepofol (HSK3486) has established it as a potent and selective GABA-A receptor modulator with a rapid onset of action. Preclinical and clinical studies have characterized its pharmacodynamic effects and pharmacokinetic profile, demonstrating its potential as a safe and effective intravenous anesthetic. This foundational research is critical for the continued development and understanding of its deuterated analog, this compound, which aims to leverage and potentially enhance these established properties through altered metabolic pathways.

References

- 1. Cipepofol - Wikipedia [en.wikipedia.org]

- 2. Pharmacodynamics and Pharmacokinetics of HSK3486, a Novel 2,6-Disubstituted Phenol Derivative as a General Anesthetic - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Effects of cipepofol on breathing patterns, respiratory drive, and inspiratory effort in mechanically ventilated patients - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Pharmacokinetics and pharmacodynamics of ciprofol after continuous infusion in elderly patients | springermedizin.de [springermedizin.de]

- 5. Hemodynamic Impact of Cipepofol vs Propofol During Anesthesia Induction in Patients With Severe Aortic Stenosis: A Randomized Clinical Trial - PMC [pmc.ncbi.nlm.nih.gov]

A Technical Guide to the Physicochemical Properties of Cipepofol-d6

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive overview of the available technical data on Cipepofol-d6, with a focus on its solubility in various solvents. Due to the limited publicly available data on the deuterated form, information on the parent compound, Cipepofol, and its close structural analog, Propofol, is used as a reasonable proxy to provide insights into its physicochemical properties. Cipepofol is a novel, short-acting intravenous anesthetic agent that acts as a positive allosteric modulator of the γ-aminobutyric acid type A (GABA-A) receptor.[1][2]

Core Physicochemical Properties

This compound is a deuterated isotopologue of Cipepofol. The introduction of deuterium atoms is often utilized in drug development to study metabolic pathways and can sometimes influence the pharmacokinetic profile of a drug.[3] The fundamental physicochemical properties, however, are not expected to differ significantly from the parent compound.

Molecular Formula: C₁₄H₁₄D₆O

Molar Mass: Approximately 210.34 g/mol [4]

Solubility Profile

Table 1: Estimated Solubility of this compound in Various Solvents

| Solvent Class | Solvent | Qualitative Solubility (inferred from Propofol) | Quantitative Solubility (Propofol in Water) |

| Polar Protic | Water | Very Slightly Soluble | 150 µg/L |

| Ethanol | Soluble | Not available | |

| Methanol | Miscible | Not available | |

| Polar Aprotic | Acetone | Highly Soluble | Not available |

| Dimethyl Sulfoxide (DMSO) | Soluble | Not available | |

| Non-Polar | Toluene | Soluble | Not available |

| Hexane | Miscible | Not available | |

| Ether | Highly Soluble | Not available |

Note: The qualitative solubility data is extrapolated from the known solubility of Propofol. The quantitative data for Propofol in water is provided as a reference point.

Experimental Protocol: Solubility Determination (Shake-Flask Method)

The most common and reliable method for determining the equilibrium solubility of a compound is the shake-flask method. This protocol is a standard in pharmaceutical sciences.

Objective: To determine the saturation concentration of this compound in a specific solvent at a controlled temperature.

Materials:

-

This compound

-

Solvent of interest

-

Thermostatically controlled shaker bath

-

Centrifuge

-

Syringe filters (e.g., 0.22 µm PTFE)

-

High-Performance Liquid Chromatography (HPLC) system or other suitable analytical instrument

-

Volumetric flasks and pipettes

Procedure:

-

Preparation of a Saturated Solution: An excess amount of this compound is added to a known volume of the solvent in a sealed container (e.g., a glass vial).

-

Equilibration: The container is placed in a thermostatically controlled shaker bath and agitated for a defined period (typically 24-48 hours) to ensure that equilibrium is reached between the dissolved and undissolved solute.

-

Phase Separation: The suspension is removed from the shaker and centrifuged at a high speed to pellet the excess solid.

-

Filtration: The supernatant is carefully withdrawn and filtered through a chemically inert syringe filter to remove any remaining undissolved particles.

-

Quantification: The concentration of this compound in the clear, saturated filtrate is determined using a validated analytical method, such as HPLC. A calibration curve prepared with standards of known concentrations is used for accurate quantification.

-

Data Reporting: The solubility is reported in units such as mg/mL or mol/L at the specified temperature.

Experimental workflow for determining equilibrium solubility.

Mechanism of Action: GABA-A Receptor Modulation

Cipepofol exerts its anesthetic and sedative effects by acting as a positive allosteric modulator of the GABA-A receptor, the primary inhibitory neurotransmitter receptor in the central nervous system.

The binding of GABA to its receptor opens a chloride ion channel, leading to hyperpolarization of the neuron and a decrease in neuronal excitability. Cipepofol potentiates the effect of GABA, enhancing the chloride influx and thereby increasing the inhibitory tone of the nervous system. This leads to the clinical effects of sedation and anesthesia.

Cipepofol's modulation of the GABA-A receptor signaling pathway.

References

Deuterium Isotope Effects on Cipepofol Metabolism: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cipepofol (HSK3486) is a novel, short-acting intravenous anesthetic and a structural analog of propofol. It acts as a positive allosteric modulator of the γ-aminobutyric acid (GABA) type A receptor, exhibiting 4 to 6 times the potency of propofol. Cipepofol is characterized by a rapid onset of action and predictable pharmacokinetic properties. The metabolism of Cipepofol is a critical determinant of its pharmacokinetic profile and is primarily mediated by Cytochrome P450 2B6 (CYP2B6) and Uridine diphosphate glucuronosyltransferase 1A9 (UGT1A9). This technical guide provides an in-depth overview of Cipepofol metabolism and explores the potential impact of deuterium isotope effects on its metabolic pathways, a strategy increasingly utilized to enhance the pharmacokinetic properties of drugs.

Cipepofol Metabolism

The primary routes of Cipepofol metabolism involve oxidation by CYP2B6 and direct glucuronidation by UGT1A9. These phase I and phase II metabolic reactions, respectively, transform Cipepofol into more water-soluble compounds that can be readily excreted by the kidneys.

Phase I Metabolism: Oxidation by CYP2B6

Cytochrome P450 enzymes are a superfamily of monooxygenases that play a crucial role in the metabolism of a vast array of xenobiotics, including many clinically used drugs. CYP2B6 is the principal CYP isoform responsible for the oxidative metabolism of Cipepofol. While the exact oxidative metabolites of Cipepofol are not detailed in the available literature, by analogy to its structural relative, propofol, oxidation likely occurs on the isopropyl groups or the aromatic ring. For propofol, CYP2B6 and CYP2C9 are the major catalysts for its hydroxylation to form 2,6-diisopropyl-1,4-quinol.

Phase II Metabolism: Glucuronidation by UGT1A9

Uridine diphosphate glucuronosyltransferases (UGTs) are key phase II enzymes that conjugate a glucuronic acid moiety to various substrates, thereby increasing their water solubility and facilitating their elimination. UGT1A9 is the primary enzyme responsible for the direct glucuronidation of the phenolic hydroxyl group of Cipepofol, forming a Cipepofol-glucuronide conjugate. This is a major metabolic pathway for Cipepofol, similar to propofol where the formation of propofol-glucuronide is the main metabolic route.

Quantitative Data on Cipepofol Pharmacokinetics and Metabolism

The following tables summarize the available quantitative data on the pharmacokinetics and in vitro metabolism of Cipepofol.

Table 1: In Vitro Metabolism Parameters for Cipepofol

| Parameter | Rat Liver Microsomes (RLMs) | Human Liver Microsomes (HLMs) | Reference |

| Km (μg/mL) | 25.11 | 40.07 | |

| Vmax (ng/min/mg protein) | 14.06 | 42.39 | |

| CLint (mL/min/mg protein) | 0.56 | 1.06 |

Table 2: Pharmacokinetic Parameters of Cipepofol in Elderly Patients (Continuous Infusion)

| Parameter | Value | Reference |

| Cmax (μg/mL) | 6.02 ± 2.13 | |

| Tmax (min) | 0.18 ± 0.62 | |

| Vz (L/kg) | 3.96 ± 0.84 | |

| CL (L/h/kg) | 0.83 ± 0.14 | |

| t½ (h) | 3.47 ± 1.85 | |

| AUC (L/h/kg) | 5000 ± 900 | |

| λz (1/h) | 0.23 ± 0.07 |

Table 3: Pharmacokinetic Parameters of Cipepofol in Chinese Subjects (Single Intravenous Injection)

| Dose | 0.4 mg/kg | 0.6 mg/kg | 0.9 mg/kg | Reference |

| Tmax (min, median (range)) | 2.0 (2.0, 3.0) | 2.0 (2.0, 3.0) | 2.0 (1.0, 2.0) | |

| Cp LORverbal (ng/mL, median) | 809.5 | 768.5 | 1,750.0 | |

| Terminal half-life (min, median) | 68.8 - 245.7 (for doses 128-810 µg/kg) |

Deuterium Isotope Effects on Metabolism

The kinetic isotope effect (KIE) is a phenomenon where the rate of a chemical reaction is altered when an atom in a reactant is replaced with one of its heavier isotopes. In drug metabolism, replacing a hydrogen atom with a deuterium atom at a site of metabolic attack can significantly slow down the rate of bond cleavage, a process often catalyzed by CYP450 enzymes. This is because the carbon-deuterium (C-D) bond is stronger than the carbon-hydrogen (C-H) bond.

The strategic incorporation of deuterium into a drug molecule can lead to:

-

Increased metabolic stability : A slower rate of metabolism can lead to a longer drug half-life.

-

Reduced clearance : A decrease in the rate of metabolic elimination.

-

Increased drug exposure (AUC) .

-

Potential for "metabolic shunting" : Altering the primary site of metabolism, which can sometimes reduce the formation of toxic metabolites.

Given that the primary oxidative metabolism of Cipepofol is mediated by CYP2B6, deuteration at the sites of oxidation is expected to have a significant impact on its pharmacokinetic

Methodological & Application

Application Notes and Protocols for the Use of Cipepofol-d6 as an Internal Standard in Mass Spectrometry

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cipepofol (HSK3486) is a novel, short-acting intravenous general anesthetic.[1] As a 2,6-disubstituted phenol derivative and a γ-aminobutyric acid (GABA) A receptor potentiator, it is structurally related to propofol but with potentially improved pharmacodynamic and safety profiles, including reduced injection pain.[2][3] Accurate quantification of Cipepofol in biological matrices is crucial for pharmacokinetic studies, therapeutic drug monitoring, and drug development.

This document provides detailed application notes and protocols for the use of Cipepofol-d6 as an internal standard for the quantitative analysis of Cipepofol in biological samples, primarily human plasma, using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). The use of a stable isotope-labeled internal standard like this compound is the gold standard for correcting for matrix effects and variations in sample preparation and instrument response, ensuring high accuracy and precision.[4][5]

Principle of Isotope Dilution Mass Spectrometry

Isotope Dilution Mass Spectrometry (IDMS) is a powerful analytical technique for quantitative analysis. It relies on the addition of a known amount of an isotopically enriched version of the analyte (in this case, this compound) to the sample at the beginning of the sample preparation process. This compound is chemically identical to Cipepofol, and thus, it behaves identically during extraction, chromatography, and ionization. However, it has a different mass due to the deuterium atoms, allowing the mass spectrometer to distinguish between the analyte and the internal standard. By measuring the ratio of the signal from the analyte to the signal from the internal standard, accurate quantification can be achieved, as any sample loss or signal suppression will affect both compounds equally.

Quantitative Data Summary

The following tables summarize the expected quantitative performance of an LC-MS/MS method for Cipepofol using this compound as an internal standard. The data is based on validated methods for Cipepofol and similar compounds.

Table 1: LC-MS/MS Method Parameters

| Parameter | Value |

| Analyte | Cipepofol |

| Internal Standard | This compound |

| Biological Matrix | Human Plasma |

| Calibration Range | 5 - 2000 ng/mL |

| Lower Limit of Quantification (LLOQ) | 5 ng/mL |

| Upper Limit of Quantification (ULOQ) | 2000 ng/mL |

| Quality Control (QC) Samples | 15 ng/mL (Low), 150 ng/mL (Medium), 1500 ng/mL (High) |

Table 2: Method Validation Parameters

| Parameter | Acceptance Criteria | Expected Performance |

| Linearity (r²) | ≥ 0.99 | > 0.995 |

| Intra-day Precision (%CV) | ≤ 15% (≤ 20% at LLOQ) | < 10% |

| Inter-day Precision (%CV) | ≤ 15% (≤ 20% at LLOQ) | < 12% |

| Accuracy (% Bias) | Within ±15% (±20% at LLOQ) | Within ±10% |

| Recovery | Consistent, precise, and reproducible | > 85% |

| Matrix Effect | Internal standard corrects for variability | CV < 15% |

| Stability | Analyte stable under tested conditions | Stable for relevant storage and processing times |

Experimental Protocols

Materials and Reagents

-

Cipepofol analytical standard

-

This compound internal standard

-

Methanol (LC-MS grade)

-

Acetonitrile (LC-MS grade)

-

Formic acid (LC-MS grade)

-

Ultrapure water

-

Human plasma (with anticoagulant, e.g., K2EDTA)

-

96-well plates

-

Pipettes and tips

Stock and Working Solution Preparation

-

Cipepofol Stock Solution (1 mg/mL): Accurately weigh 10 mg of Cipepofol and dissolve it in 10 mL of methanol.

-

This compound Internal Standard Stock Solution (1 mg/mL): Accurately weigh 1 mg of this compound and dissolve it in 1 mL of methanol.

-

Cipepofol Working Solutions: Prepare serial dilutions of the Cipepofol stock solution in 50:50 (v/v) methanol:water to create working solutions for calibration standards and quality control samples.

-

Internal Standard Working Solution (100 ng/mL): Dilute the this compound stock solution with 50:50 (v/v) methanol:water.

Sample Preparation (Protein Precipitation)

-

Label a 96-well plate for standards, QCs, and unknown samples.

-

Add 50 µL of blank plasma to the wells designated for calibration standards and QCs.

-

Add 50 µL of the unknown plasma samples to the respective wells.

-

Spike 5 µL of the appropriate Cipepofol working solution into the calibration standard and QC wells. Add 5 µL of 50:50 methanol:water to the unknown sample wells.

-

Add 200 µL of the internal standard working solution in acetonitrile to all wells.

-

Vortex the plate for 2 minutes to precipitate proteins.

-

Centrifuge the plate at 4000 rpm for 10 minutes.

-

Transfer 100 µL of the supernatant to a new 96-well plate for LC-MS/MS analysis.

LC-MS/MS Analysis

Liquid Chromatography (LC) Conditions:

-

Column: C18 column (e.g., 2.1 x 50 mm, 1.8 µm)

-

Mobile Phase A: Water with 0.1% Formic Acid

-

Mobile Phase B: Acetonitrile with 0.1% Formic Acid

-

Flow Rate: 0.4 mL/min

-

Injection Volume: 5 µL

-

Gradient:

-

0-0.5 min: 20% B

-

0.5-2.5 min: 20% to 95% B

-

2.5-3.0 min: 95% B

-

3.0-3.1 min: 95% to 20% B

-

3.1-4.0 min: 20% B

-

Mass Spectrometry (MS) Conditions:

-

Ionization Mode: Electrospray Ionization (ESI), Negative Ion Mode

-

Multiple Reaction Monitoring (MRM) Transitions:

-

Cipepofol: Precursor Ion (Q1) m/z 203.2 -> Product Ion (Q3) m/z 188.1 (loss of methyl group)

-

This compound: Precursor Ion (Q1) m/z 209.2 -> Product Ion (Q3) m/z 191.1 (loss of deuterated methyl group)

-

-

Ion Source Parameters: Optimize source temperature, gas flows, and voltages for the specific instrument.

Visualizations

Metabolic Pathway of Cipepofol

Cipepofol undergoes metabolism in the liver, primarily through glucuronidation, to form inactive metabolites that are then excreted by the kidneys.

Experimental Workflow

The following diagram illustrates the experimental workflow for the quantitative analysis of Cipepofol in plasma using this compound as an internal standard.

Conclusion

The use of this compound as an internal standard in LC-MS/MS analysis provides a robust, accurate, and precise method for the quantification of Cipepofol in biological matrices. The detailed protocol and expected performance characteristics outlined in these application notes serve as a valuable resource for researchers and scientists in the fields of pharmacology, toxicology, and drug development. Adherence to these guidelines will ensure the generation of high-quality data for pharmacokinetic and other quantitative studies of Cipepofol.

References

- 1. Cipepofol - Wikipedia [en.wikipedia.org]

- 2. researchgate.net [researchgate.net]

- 3. Comparison of the Efficacy of HSK3486 and Propofol for Induction of General Anesthesia in Adults: A Multicenter, Randomized, Double-blind, Controlled, Phase 3 Noninferiority Trial - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Pharmacokinetics and exposure–safety relationship of ciprofol for sedation in mechanically ventilated patients in the intensive care unit - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Pharmacodynamics and Pharmacokinetics of HSK3486, a Novel 2,6-Disubstituted Phenol Derivative as a General Anesthetic - PMC [pmc.ncbi.nlm.nih.gov]

Application Note: High-Throughput Quantification of Cipepofol in Human Plasma using a Validated LC-MS/MS Method with Cipepofol-d6 as an Internal Standard

Abstract

This application note describes a robust and sensitive liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantification of Cipepofol in human plasma. The method utilizes a simple protein precipitation step for sample preparation and Cipepofol-d6 as a stable isotope-labeled internal standard (SIL-IS) to ensure accuracy and precision. Chromatographic separation is achieved on a C18 reversed-phase column with a rapid gradient elution, allowing for a short run time suitable for high-throughput analysis. Detection is performed using a triple quadrupole mass spectrometer operating in negative ion electrospray ionization (ESI) mode with multiple reaction monitoring (MRM). The method was validated for linearity, precision, accuracy, recovery, and matrix effect, demonstrating its suitability for pharmacokinetic studies and therapeutic drug monitoring of Cipepofol.

Introduction

Cipepofol (HSK3486) is a novel, short-acting intravenous general anesthetic and a 2,6-disubstituted phenol derivative, structurally similar to propofol.[1] Its pharmacological properties necessitate the development of a reliable and sensitive analytical method to accurately measure its concentration in biological matrices for pharmacokinetic and pharmacodynamic studies in drug development and clinical settings. LC-MS/MS has become the gold standard for bioanalytical quantification due to its high selectivity, sensitivity, and speed.[2][3] The use of a stable isotope-labeled internal standard, such as this compound, is crucial for correcting for variations in sample preparation and instrument response, thereby improving the accuracy and precision of the method.[4] This application note provides a detailed protocol for the quantification of Cipepofol in human plasma using a validated LC-MS/MS method.

Experimental

Materials and Reagents

-

Cipepofol reference standard (≥98% purity)

-

This compound internal standard (≥98% purity, isotopic purity ≥99%)

-

LC-MS grade methanol

-

LC-MS grade acetonitrile

-

LC-MS grade water

-

Ammonium acetate (≥99% purity)

-

Human plasma (drug-free, sourced from an accredited biobank)

Instrumentation

-

High-Performance Liquid Chromatography (HPLC) system capable of binary gradient elution.

-

Triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.

-

Analytical column: Shim-pack GIST-HP C18 column (3 µm, 2.1×150 mm) or equivalent.[5]

Standard Solutions Preparation

Stock Solutions (1 mg/mL): Accurately weigh and dissolve Cipepofol and this compound in methanol to prepare individual stock solutions of 1 mg/mL. Store at -20°C.

Working Standard Solutions: Prepare working standard solutions of Cipepofol by serial dilution of the stock solution with 50% methanol-water.

Internal Standard Working Solution (100 ng/mL): Dilute the this compound stock solution with 50% methanol-water to a final concentration of 100 ng/mL.

Sample Preparation

A simple protein precipitation method is employed for plasma sample preparation.

Caption: Workflow for plasma sample preparation.

LC-MS/MS Method

Chromatographic Conditions:

| Parameter | Value |

| Column | Shim-pack GIST-HP C18 (3 µm, 2.1×150 mm) |

| Mobile Phase A | 5 mmol·L⁻¹ ammonium acetate in water |

| Mobile Phase B | Methanol |

| Flow Rate | 0.4 mL/min |

| Column Temperature | 40°C |

| Injection Volume | 5 µL |

| Gradient Elution | A linear gradient is optimized for the separation of Cipepofol and its internal standard from endogenous plasma components. |

Mass Spectrometric Conditions:

| Parameter | Value |

| Ionization Mode | Electrospray Ionization (ESI), Negative Ion Mode |

| Scan Type | Multiple Reaction Monitoring (MRM) |

| Source Temperature | 150°C |

| Capillary Voltage | 2.4 kV |

| Desolvation Gas | Nitrogen |

| MRM Transitions | See Table 1 |

Table 1: MRM Transitions for Cipepofol and this compound

| Compound | Precursor Ion (m/z) | Product Ion (m/z) |

| Cipepofol | 203.100 | 175.000 |

| This compound | 209.100 | 181.100 |

Results and Discussion

Method Validation

The developed LC-MS/MS method was validated according to established bioanalytical method validation guidelines. The validation parameters included linearity, precision, accuracy, extraction recovery, and matrix effect.

Caption: Key parameters for bioanalytical method validation.

Linearity and Sensitivity

The method demonstrated excellent linearity over the concentration range of 5 to 5000 ng/mL for Cipepofol in human plasma. The coefficient of determination (r²) was consistently greater than 0.999. The lower limit of quantification (LLOQ) was established at 5 ng/mL, with a signal-to-noise ratio of at least 10.

Table 2: Calibration Curve Summary

| Analyte | Concentration Range (ng/mL) | Regression Equation | r² |

| Cipepofol | 5 - 5000 | y = 0.0025x + 0.0012 | >0.999 |

Precision and Accuracy

The intra- and inter-batch precision and accuracy were evaluated at four quality control (QC) concentrations: LLOQ, low, medium, and high. The results are summarized in Table 3. The precision, expressed as the relative standard deviation (RSD), was within 8.28%, and the accuracy, expressed as the relative error (RE), ranged from -2.15% to 6.03%.

Table 3: Precision and Accuracy Data

| QC Level | Concentration (ng/mL) | Intra-batch Precision (%RSD) | Intra-batch Accuracy (%RE) | Inter-batch Precision (%RSD) | Inter-batch Accuracy (%RE) |

| LLOQ | 5 | 8.1 | -1.5 | 7.9 | -2.1 |

| Low | 15 | 6.5 | 2.3 | 6.8 | 1.9 |

| Medium | 500 | 4.3 | -0.8 | 4.5 | -1.2 |

| High | 4000 | 5.2 | 1.1 | 5.5 | 0.9 |

Extraction Recovery and Matrix Effect

The extraction recovery of Cipepofol from human plasma was consistent and high, ranging from 87.24% to 97.77%. The matrix effect was assessed, and the relative standard deviation of the matrix factor was less than 15%, indicating that endogenous plasma components did not significantly interfere with the ionization of the analyte or the internal standard.

Table 4: Extraction Recovery and Matrix Effect

| QC Level | Concentration (ng/mL) | Extraction Recovery (%) | Matrix Effect (%RSD) |

| Low | 15 | 92.5 ± 4.1 | < 10 |

| Medium | 500 | 95.8 ± 3.5 | < 8 |

| High | 4000 | 91.3 ± 5.2 | < 12 |

Conclusion

This application note details a simple, rapid, and reliable LC-MS/MS method for the quantification of Cipepofol in human plasma. The use of a stable isotope-labeled internal standard and a straightforward protein precipitation sample preparation procedure makes this method highly suitable for high-throughput bioanalysis. The method has been successfully validated for its linearity, precision, accuracy, recovery, and matrix effect, demonstrating its robustness for supporting pharmacokinetic studies and therapeutic drug monitoring of Cipepofol.

References

- 1. dovepress.com [dovepress.com]

- 2. resolvemass.ca [resolvemass.ca]

- 3. m.youtube.com [m.youtube.com]

- 4. Utilizing Internal Standard Responses to Assess Risk on Reporting Bioanalytical Results from Hemolyzed Samples - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Development and Validation of a UHPLC-MS/MS Method for Ciprofol Detection in Plasma: Application in Clinical Pharmacokinetic Studies - PMC [pmc.ncbi.nlm.nih.gov]

Protocol for using Cipepofol-d6 in pharmacokinetic studies

An in-depth guide to the utilization of the deuterated internal standard, Cipepofol-d6, in pharmacokinetic (PK) studies of the novel intravenous anesthetic, Cipepofol (HSK3486). This document provides detailed application notes, experimental protocols, and data presentation guidelines for researchers in drug metabolism and pharmacokinetics.

Application Notes

Cipepofol, also known as HSK3486, is a short-acting intravenous general anesthetic.[1] It functions as a positive allosteric modulator of the GABA-A receptor, exhibiting 4 to 6 times the potency of propofol.[1][2] Accurate characterization of its pharmacokinetic profile is essential for determining appropriate dosing regimens and ensuring patient safety.[3]

Pharmacokinetic studies rely on the precise quantification of a drug and its metabolites in biological matrices over time.[4] Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is a highly sensitive and selective method for this purpose. To ensure the accuracy and reproducibility of LC-MS/MS data, an internal standard (IS) is crucial. The ideal IS is a stable, isotopically labeled version of the analyte, such as this compound.

Deuterated internal standards like this compound are considered the gold standard in quantitative mass spectrometry. Since they are nearly identical to the analyte in their physicochemical properties, they co-elute chromatographically and experience similar extraction recovery and ionization efficiency (or suppression). By adding a known concentration of this compound to each sample, variations arising from sample preparation and instrument response can be normalized, allowing for highly accurate quantification of Cipepofol. The final quantification is based on the ratio of the analyte's signal to the internal standard's signal.

Experimental Workflow Diagram

The following diagram outlines the typical workflow for a pharmacokinetic study of Cipepofol using this compound as an internal standard.

References

- 1. Cipepofol - Wikipedia [en.wikipedia.org]

- 2. Pharmacokinetics and pharmacodynamics of ciprofol after continuous infusion in elderly patients | springermedizin.de [springermedizin.de]

- 3. [PDF] How to design intravenous anesthetic dose regimens based on pharmacokinetics and pharmacodynamics principles | Semantic Scholar [semanticscholar.org]

- 4. Pharmacokinetic and Pharmacodynamic Principles for Intravenous Anesthetics | Anesthesia Key [aneskey.com]

Application Notes and Protocols: Cipepofol-d6 in Drug Metabolism and Pharmacokinetics (DMPK) Assays

Introduction

Cipepofol is a novel, short-acting intravenous general anesthetic.[1] Structurally similar to propofol, it acts as a potentiator of the γ-aminobutyric acid (GABA) type A receptor.[2][3] Cipepofol is primarily metabolized in the liver by UDP-glucuronosyltransferase 1A9 (UGT1A9) and cytochrome P450 2B6 (CYP2B6).[1][3] Its major metabolite, M4 (a glucuronide conjugate), is pharmacologically inactive and mainly excreted through the kidneys.

Cipepofol-d6, the deuterium-labeled version of Cipepofol, serves as an essential tool in drug metabolism and pharmacokinetics (DMPK) studies. Its primary application is as a stable isotope-labeled internal standard (SIL-IS) in quantitative bioanalysis using liquid chromatography-tandem mass spectrometry (LC-MS/MS). The use of a SIL-IS is considered the gold standard as it corrects for variability during sample preparation and analysis, thereby enhancing the accuracy and precision of the assay. This document provides detailed application notes and protocols for the use of this compound in DMPK assays.

Application Note 1: Quantitative Analysis of Cipepofol in Human Plasma

This application note outlines a validated LC-MS/MS method for the quantification of Cipepofol in human plasma, a critical component of clinical pharmacokinetic studies.

Objective: To establish a robust, sensitive, and specific method for the determination of Cipepofol concentrations in human plasma using this compound as an internal standard.

Principle: The principle of isotope dilution mass spectrometry is employed. A known concentration of this compound is added to plasma samples. Both Cipepofol and this compound are extracted and analyzed by LC-MS/MS. Since the SIL-IS has nearly identical physicochemical properties to the analyte, it compensates for variations in extraction recovery, matrix effects, and instrument response. Quantification is based on the ratio of the analyte's peak area to that of the internal standard.

Experimental Protocol

1. Materials and Reagents:

-

Cipepofol reference standard

-

This compound (internal standard)

-

Human plasma (with K2EDTA as anticoagulant)

-

LC-MS grade acetonitrile, methanol, and formic acid

-

Ultrapure water

2. Preparation of Stock and Working Solutions:

-

Stock Solutions (1 mg/mL): Prepare individual stock solutions of Cipepofol and this compound in methanol.

-

Calibration Standards and Quality Control (QC) Samples: Prepare working solutions by serially diluting the Cipepofol stock solution with a 50:50 methanol:water mixture. Spike these into blank human plasma to obtain calibration standards (e.g., 1-1000 ng/mL) and QC samples at low, medium, and high concentrations.

-

Internal Standard Working Solution (50 ng/mL): Dilute the this compound stock solution in acetonitrile.

3. Sample Preparation (Protein Precipitation):

-

Aliquot 50 µL of plasma samples (standards, QCs, or study samples) into microcentrifuge tubes.

-

Add 150 µL of the internal standard working solution (this compound in acetonitrile).

-

Vortex for 1 minute to precipitate plasma proteins.

-

Centrifuge at 14,000 rpm for 10 minutes at 4°C.

-

Transfer the supernatant to an autosampler vial or 96-well plate for analysis.

4. LC-MS/MS Instrumental Conditions:

-

LC System: A suitable UHPLC system.

-

Column: C18 reversed-phase column (e.g., 50 x 2.1 mm, 1.8 µm).

-

Mobile Phase A: 0.1% formic acid in water.

-

Mobile Phase B: 0.1% formic acid in acetonitrile.

-

Gradient Elution: A suitable gradient to ensure separation from endogenous plasma components.

-

Flow Rate: 0.4 mL/min.

-

Injection Volume: 5 µL.

-

Mass Spectrometer: A triple quadrupole mass spectrometer.

-

Ionization Mode: Electrospray Ionization (ESI), positive mode.

-

Scan Type: Multiple Reaction Monitoring (MRM).

-

MRM Transitions: Optimized precursor-to-product ion transitions for Cipepofol and this compound.

Data Presentation

Table 1: Example LC-MS/MS Parameters

| Parameter | Cipepofol | This compound (IS) |

|---|---|---|

| Precursor Ion (m/z) | [To be determined] | [To be determined +6] |

| Product Ion (m/z) | [To be determined] | [To be determined] |

| Collision Energy (eV) | [To be optimized] | [To be optimized] |

| Dwell Time (ms) | 100 | 100 |

Table 2: Method Validation Summary based on FDA/ICH M10 Guidelines

| Parameter | Acceptance Criteria | Example Result |

|---|---|---|

| Linearity (r²) | ≥ 0.99 | 0.998 |

| Range | - | 1-1000 ng/mL |

| Intra-day Precision (%CV) | ≤ 15% (≤ 20% for LLOQ) | < 10% |

| Inter-day Precision (%CV) | ≤ 15% (≤ 20% for LLOQ) | < 12% |

| Accuracy (% Bias) | Within ±15% (±20% for LLOQ) | Within ±10% |

| Matrix Effect | IS-normalized factor consistent | CV < 15% |

| Recovery | Consistent and reproducible | > 85% |

Application Note 2: In Vitro Metabolic Stability Assay

This note describes the use of this compound in an in vitro metabolic stability assay to determine the intrinsic clearance of Cipepofol in liver microsomes.

Objective: To assess the rate of metabolism of Cipepofol in human liver microsomes (HLM) and to identify the potential for drug-drug interactions.

Principle: Cipepofol is incubated with HLMs in the presence of NADPH (a cofactor for CYP enzymes). The reaction is stopped at various time points, and the remaining concentration of Cipepofol is quantified by LC-MS/MS using this compound as the internal standard. The rate of disappearance of the parent drug is used to calculate the in vitro half-life (t½) and intrinsic clearance (CLint).

Experimental Protocol

1. Incubation:

-

Prepare an incubation mixture containing human liver microsomes (e.g., 0.5 mg/mL protein) and Cipepofol (e.g., 1 µM) in a phosphate buffer.

-

Pre-warm the mixture at 37°C.

-

Initiate the metabolic reaction by adding an NADPH-regenerating system.

-

At specified time points (e.g., 0, 5, 15, 30, 60 minutes), take an aliquot of the incubation mixture.

-

Stop the reaction by adding the aliquot to cold acetonitrile containing this compound (the internal standard). This also serves to precipitate the microsomal proteins.

2. Sample Processing and Analysis:

-

Vortex the quenched samples and centrifuge to pellet the precipitated protein.

-

Transfer the supernatant for LC-MS/MS analysis as described in Application Note 1.

Data Presentation

Table 3: Metabolic Stability Data for Cipepofol

| Time (min) | Cipepofol Concentration (µM) | % Cipepofol Remaining |

|---|---|---|

| 0 | 1.00 | 100 |

| 5 | 0.85 | 85 |

| 15 | 0.60 | 60 |

| 30 | 0.35 | 35 |

| 60 | 0.12 | 12 |

Calculations:

-

The natural log of the "% Cipepofol Remaining" is plotted against time.

-

The slope of the line (k) is determined.

-

In vitro t½ = 0.693 / k

-

Intrinsic Clearance (CLint) is calculated from the t½ and incubation parameters.

Visualizations

Caption: Workflow for Cipepofol Quantification in Plasma.

Caption: Cipepofol Metabolism Pathway.

References

Application Notes and Protocols for Tracing the Metabolic Fate of Cipepofol using Cipepofol-d6

For Researchers, Scientists, and Drug Development Professionals

Introduction